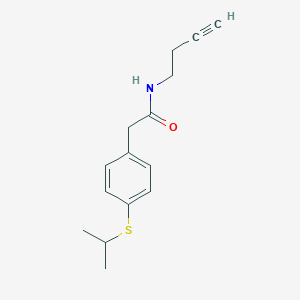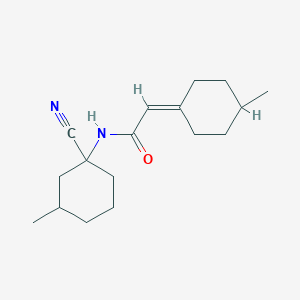![molecular formula C14H9N5O B2602144 N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415601-45-3](/img/structure/B2602144.png)
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide: is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including kinase inhibition, which makes it a promising candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves a two-step one-pot method. The process begins with the reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone. This method provides a practical approach to synthesizing 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents under controlled conditions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Common reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine scaffold .
Scientific Research Applications
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways, particularly those involving kinases.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and tuberculosis due to its kinase inhibition properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, primarily kinases. The compound binds to the hinge region of kinases, inhibiting their enzymatic activity. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis, making it effective against diseases like cancer and multiple myeloma .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-b]pyridazine derivatives: Explored for their kinase inhibition and anti-cancer properties.
Uniqueness: N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This unique structure contributes to its potent pharmacological activities and makes it a valuable compound in drug discovery .
Properties
IUPAC Name |
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c15-9-10-3-1-2-4-11(10)17-14(20)12-5-6-13-16-7-8-19(13)18-12/h1-8H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUHXLDBQQMMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2602061.png)
![5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2602062.png)
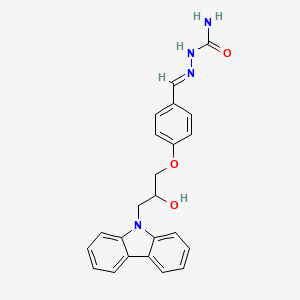
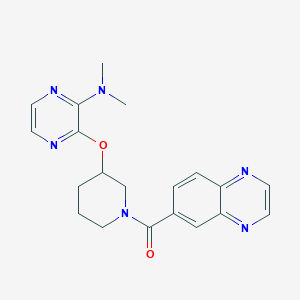
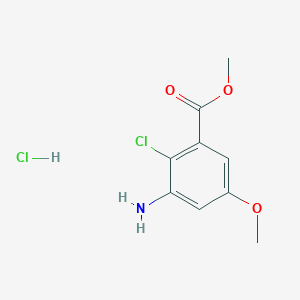
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2602068.png)
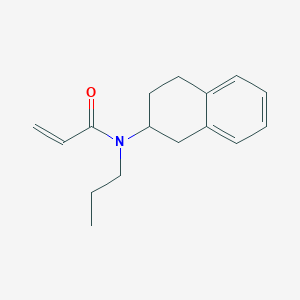
![2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol](/img/structure/B2602071.png)
![1-(7-Ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2602072.png)
![6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602073.png)
![(9H-fluoren-9-yl)methylN-{6-amino-hexahydrofuro[3,2-b]furan-3-yl}carbamate,trifluoroaceticacid](/img/structure/B2602075.png)
![5-fluoro-2-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2602077.png)
